3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes bromophenyl, chloro, and nitro groups attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a halogenation reaction, where bromine is added to the phenyl rings.
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the nitro-substituted pyrazole with the bromophenyl and chloro-substituted intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromophenyl and chloro groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole: Lacks the nitro group, which may result in different biological activities.
4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Lacks the bromophenyl groups, which may affect its chemical reactivity and biological interactions.
3,5-bis(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Lacks the chloro group, which may influence its overall properties.
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
Molecular Formula |
C19H12Br2ClN5O2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C19H12Br2ClN5O2/c20-14-5-1-12(2-6-14)18-17(22)19(13-3-7-15(21)8-4-13)26(24-18)11-25-10-16(9-23-25)27(28)29/h1-10H,11H2 |
InChI Key |
QRPOXQBDLJAHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.